molecular formula C10H11BrO3 B1415625 2-(3-Bromo-4-methylphenoxy)propanoic acid CAS No. 1857418-24-6

2-(3-Bromo-4-methylphenoxy)propanoic acid

Cat. No. B1415625
M. Wt: 259.1 g/mol
InChI Key: TUJHLFZKJRMHCL-UHFFFAOYSA-N
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Description

“2-(3-Bromo-4-methylphenoxy)propanoic acid” is a chemical compound with the molecular weight of 259.1 . It is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name of the compound is “2-(3-bromo-4-methoxyphenyl)propanoic acid” and its InChI code is "1S/C10H11BrO3/c1-6(10(12)13)7-3-4-9(14-2)8(11)5-7/h3-6H,1-2H3,(H,12,13)" . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a molecular weight of 259.1 . More specific physical and chemical properties like melting point, boiling point, and density are not available in the searched resources.

Safety And Hazards

The compound is associated with several hazards. It can cause severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

2-(3-bromo-4-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-6-3-4-8(5-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJHLFZKJRMHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC(C)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromo-4-methylphenoxy)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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